

Application Notes and Protocols for the Synthesis of Dipropenyl Sulfide

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Compound of Interest

Compound Name: *Dipropenyl sulfide*

Cat. No.: *B12197789*

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Introduction

Dipropenyl sulfide is an organosulfur compound naturally found as a volatile constituent in *Allium* species such as garlic and onions.[1] It contributes to the characteristic savory and brown aroma of these plants.[1] As a member of the thioenol ether class of organic compounds, **dipropenyl sulfide** and its isomers are of interest for research in flavor chemistry, food science, and pharmacology due to their potential biological activities.[2][3] Organosulfur compounds derived from garlic are known to possess a range of therapeutic properties, including antioxidant and anti-inflammatory effects. These effects are often associated with the modulation of cellular signaling pathways, such as the Keap1-Nrf2 pathway, and their role in hydrogen sulfide (H₂S) biology.[4]

This document provides detailed protocols for the laboratory-scale synthesis of **dipropenyl sulfide** for research purposes, along with its physicochemical and characterization data. Additionally, a proposed signaling pathway and a general experimental workflow are illustrated.

Physicochemical Data

A summary of the key physicochemical properties of di-1-propenyl sulfide is presented in Table 1. This data is essential for its identification, handling, and purification.

Table 1: Physicochemical Properties of Di-1-propenyl Sulfide

Property	Value	Reference
IUPAC Name	(E)-1-[(E)-prop-1-enyl]sulfanylprop-1-ene	
Synonyms	Di-1-propenyl sulfide, Propenyl sulfide	
CAS Number	33922-80-4	
Molecular Formula	C ₆ H ₁₀ S	
Molecular Weight	114.21 g/mol	
Appearance	Clear, almost colorless liquid	
Odor	Savory, brown aroma	
Boiling Point	137.0 - 140.0 °C at 760 mmHg	
Density	0.875 - 0.942 g/mL	
Refractive Index	1.498 - 1.526	
Solubility	Very slightly soluble in DMSO, soluble in ethanol.	

Experimental Protocols

The following protocols describe two potential methods for the synthesis of **dipropenyl sulfide**.

Protocol 1: Isomerization of Diallyl Sulfide

This protocol is based on the principle of isomerizing the double bonds of diallyl sulfide to the more thermodynamically stable conjugated propenyl system. This can be achieved using a suitable catalyst.

Materials:

- Diallyl sulfide (C₆H₁₀S)
- Potassium tert-butoxide (t-BuOK)

- Anhydrous dimethyl sulfoxide (DMSO)
- Diethyl ether (Et₂O)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Heating mantle with temperature control
- Condenser
- Separatory funnel
- Rotary evaporator
- Distillation apparatus

Procedure:

- **Reaction Setup:** In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve diallyl sulfide (5.71 g, 50 mmol) in 50 mL of anhydrous DMSO.
- **Addition of Catalyst:** While stirring the solution at room temperature, carefully add potassium tert-butoxide (0.56 g, 5 mmol, 0.1 eq.) to the flask.
- **Reaction:** Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Workup:** After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of cold water.

- Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
- Washing: Combine the organic layers and wash with saturated aqueous NH_4Cl solution (2 x 50 mL) followed by brine (1 x 50 mL).
- Drying and Concentration: Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent using a rotary evaporator.
- Purification: Purify the crude product by fractional distillation under reduced pressure to obtain **dipropenyl sulfide**.

Expected Yield: 60-70%

Protocol 2: Synthesis from 1-Bromopropene and Sodium Sulfide

This protocol describes a nucleophilic substitution reaction between 1-bromopropene and sodium sulfide to form **dipropenyl sulfide**.

Materials:

- 1-Bromopropene ($\text{C}_3\text{H}_5\text{Br}$) (mixture of isomers)
- Sodium sulfide nonahydrate ($\text{Na}_2\text{S} \cdot 9\text{H}_2\text{O}$)
- Ethanol (EtOH)
- Water (H_2O)
- Diethyl ether (Et_2O)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous calcium chloride (CaCl_2)

- Three-necked round-bottom flask
- Reflux condenser
- Dropping funnel
- Mechanical stirrer
- Heating mantle
- Separatory funnel
- Distillation apparatus

Procedure:

- **Preparation of Sodium Sulfide Solution:** In a 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve sodium sulfide nonahydrate (36.0 g, 150 mmol) in a mixture of 250 mL of water and 50 mL of ethanol.
- **Addition of Alkyl Halide:** Heat the sodium sulfide solution to reflux with vigorous stirring. Slowly add 1-bromopropene (24.2 g, 200 mmol) to the refluxing solution from the dropping funnel over a period of 1 hour.
- **Reaction:** Continue to heat the mixture under reflux with vigorous stirring for 5 hours.
- **Cooling and Extraction:** After cooling the reaction mixture to room temperature, transfer it to a separatory funnel and extract with diethyl ether (3 x 100 mL).
- **Washing:** Combine the organic extracts and wash with 10% aqueous sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).
- **Drying and Concentration:** Dry the organic phase over anhydrous calcium chloride, filter, and remove the diethyl ether by distillation.
- **Purification:** Purify the remaining liquid by fractional distillation to yield **dipropenyl sulfide**.

Expected Yield: 65-75%

Characterization Data

The synthesized **dipropenyl sulfide** should be characterized by standard analytical techniques to confirm its identity and purity.

Table 2: Analytical Data for Di-1-propenyl Sulfide

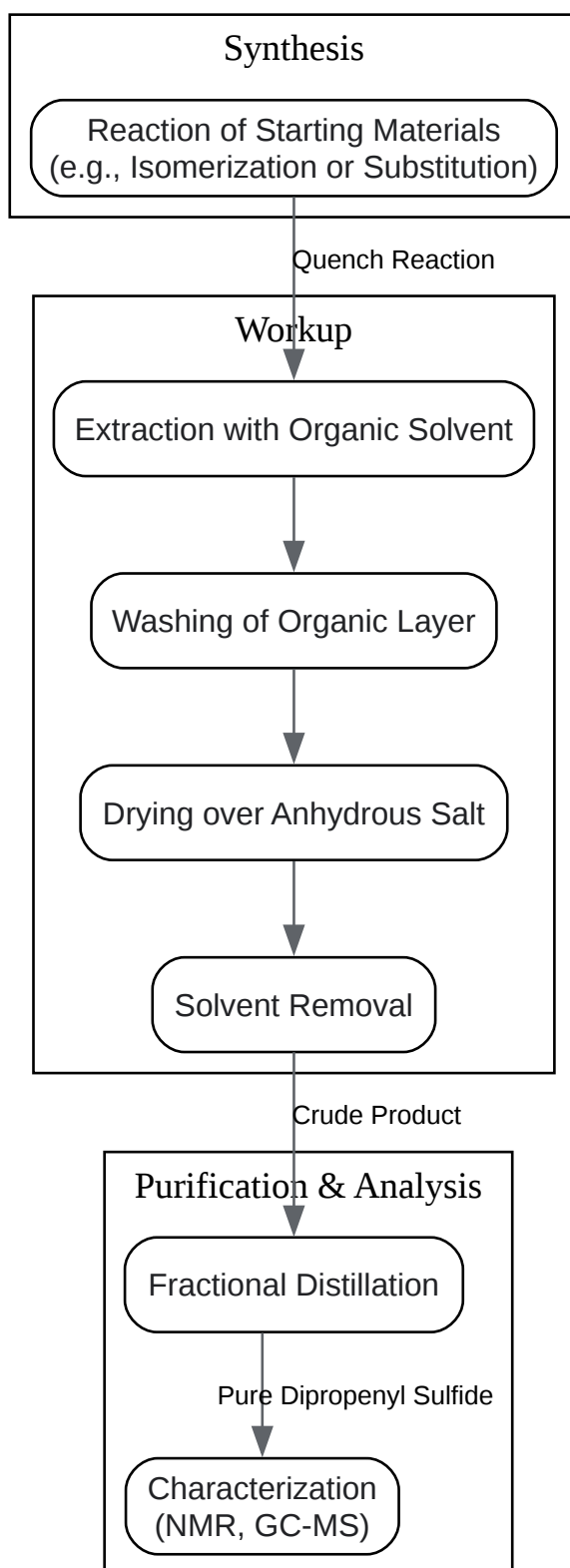
Analysis	Expected Results
^1H NMR (CDCl_3)	δ (ppm): ~1.7 (dd, 6H, CH_3), ~5.5-6.2 (m, 4H, $\text{CH}=\text{CH}$)
^{13}C NMR (CDCl_3)	δ (ppm): ~18 (CH_3), ~125-130 ($\text{CH}=\text{CH}$)
Mass Spec. (EI)	m/z (%): 114 (M^+), 99, 73, 45

Note: The exact chemical shifts and fragmentation patterns may vary depending on the specific isomers of **dipropenyl sulfide** formed.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of **dipropenyl sulfide**.

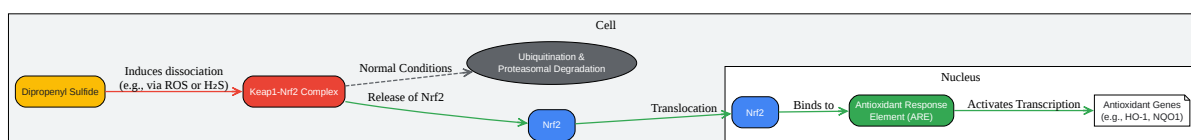


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Caption: General workflow for the synthesis of **dipropenyl sulfide**.

Proposed Signaling Pathway

Garlic-derived organosulfur compounds, such as **dipropenyl sulfide**, are thought to exert their antioxidant effects through the activation of the Nrf2 signaling pathway.



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Caption: Proposed Nrf2 signaling pathway activation by **dipropenyl sulfide**.

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